molecular formula C13H10ClNO3 B6368707 MFCD18312480 CAS No. 1261896-00-7

MFCD18312480

Cat. No.: B6368707
CAS No.: 1261896-00-7
M. Wt: 263.67 g/mol
InChI Key: VMIAWHDJFFKZAY-UHFFFAOYSA-N
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Description

MFCD18312480 is a chemical compound with unique properties and significant potential in various scientific fields. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of MFCD18312480 involves several routes, each with specific reaction conditions. Common synthetic methods include:

Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as Mayer-rod coating, spin coating, spray coating, and vacuum filtration are used to produce films and other forms of the compound .

Chemical Reactions Analysis

MFCD18312480 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

MFCD18312480 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which MFCD18312480 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membranes or intracellular targets, leading to various biological effects . The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

MFCD18312480 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with comparable molecular formulas or functional groups. Tools such as chemical similarity searches can identify compounds with similar structures and properties . The uniqueness of this compound lies in its specific reactivity and stability, which may differ from other compounds in its class.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study, with applications ranging from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock its full potential and pave the way for new discoveries and innovations.

Properties

IUPAC Name

methyl 2-chloro-4-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIAWHDJFFKZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683189
Record name Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-00-7
Record name Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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